molecular formula C8H16N2 B2475883 2-Amino-2-propylpentanenitrile CAS No. 805181-81-1

2-Amino-2-propylpentanenitrile

Cat. No.: B2475883
CAS No.: 805181-81-1
M. Wt: 140.23
InChI Key: MZNLCHDTOHNJFL-UHFFFAOYSA-N
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Description

2-Amino-2-propylpentanenitrile is a useful research compound. Its molecular formula is C8H16N2 and its molecular weight is 140.23. The purity is usually 95%.
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Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-amino-2-propylpentanenitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H16N2/c1-3-5-8(10,7-9)6-4-2/h3-6,10H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MZNLCHDTOHNJFL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(CCC)(C#N)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H16N2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

140.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Contextualization Within α Aminonitrile Chemistry

α-Aminonitriles are a class of organic compounds characterized by the presence of an amino group and a nitrile group attached to the same carbon atom. rsc.orgmdpi.com This unique structural arrangement imparts a dual reactivity that makes them valuable intermediates in a wide array of chemical transformations. rsc.orgrsc.org They can be viewed as precursors to amino acids, and their synthesis is often a key step in the preparation of these biologically significant molecules. mdpi.comoup.com

The most fundamental and historically significant method for synthesizing α-aminonitriles is the Strecker reaction, first reported by Adolph Strecker in 1850. rsc.orgwikipedia.org This one-pot, three-component reaction involves the treatment of an aldehyde or a ketone with ammonia (B1221849) and a cyanide source, such as hydrogen cyanide or potassium cyanide. mdpi.comwikipedia.org The use of a ketone, such as 4-heptanone (B92745) in the case of 2-Amino-2-propylpentanenitrile, leads to the formation of an α,α-disubstituted α-aminonitrile. wikipedia.org

The general mechanism of the Strecker synthesis proceeds through the initial formation of an imine from the reaction of the carbonyl compound and ammonia, which is then attacked by the cyanide nucleophile to yield the α-aminonitrile. wikipedia.org Over the years, numerous modifications and improvements to the original Strecker protocol have been developed, including the use of various amine sources, cyanide reagents, and catalysts to enhance reaction efficiency and control stereoselectivity. mdpi.comnih.gov

Significance As a Versatile Synthetic Intermediate

The synthetic utility of 2-Amino-2-propylpentanenitrile and other α-aminonitriles stems from the reactivity of both the amino and nitrile functionalities. These groups can be transformed into a variety of other functional groups, allowing for the construction of complex molecular architectures.

A primary application of α-aminonitriles is their role as precursors to α,α-disubstituted amino acids. oup.comacs.org The nitrile group can be hydrolyzed under acidic or basic conditions to afford a carboxylic acid, thereby converting the α-aminonitrile into an amino acid. wikipedia.org The synthesis of α,α-disubstituted amino acids is particularly challenging, and the Strecker reaction of ketones provides a direct and efficient route to these valuable compounds. acs.org

Furthermore, the α-aminonitrile scaffold can participate in a range of other chemical transformations. The amino group can be acylated, alkylated, or incorporated into heterocyclic systems. The nitrile group, in addition to hydrolysis, can be reduced to an amine or converted to other nitrogen-containing heterocycles. The unique ability of the carbon atom bearing both the amino and nitrile groups to be deprotonated under certain conditions also opens up avenues for its use as a nucleophile in carbon-carbon bond-forming reactions. thieme-connect.com

The versatility of α-aminonitriles is highlighted by their use in the synthesis of natural products and other biologically active molecules. researchgate.netresearchgate.net Their ability to serve as masked iminium ion equivalents or acyl anion equivalents further expands their synthetic potential. rsc.orgrsc.org

Historical Development of Relevant Methodologies

Reactivity at the Amino Functionality

The primary amino group in this compound possesses a lone pair of electrons on the nitrogen atom, making it a potent nucleophile and a base. savemyexams.comnoaa.gov This inherent nucleophilicity drives its participation in a variety of addition and substitution reactions.

Nucleophilic Additions and Substitutions

The amino group readily partakes in nucleophilic substitution reactions, where it attacks electrophilic centers. wikipedia.org A common transformation is N-acylation, where the amine reacts with acylating agents like acyl chlorides or anhydrides. This reaction forms a stable amide linkage. Such acylation is often a preliminary step in the synthesis of more complex heterocyclic structures. arkat-usa.org For instance, the acylation of a related α-aminonitrile, 2-amino-2-methylthiopropanamide, with benzoyl chlorides is a key step before cyclization to form imidazolinethiones. arkat-usa.org

Alkylation of the amino group is also possible, though it can be challenging to control. The primary amine can react with alkyl halides to form secondary amines, which can then undergo further alkylation to yield tertiary amines and even quaternary ammonium (B1175870) salts. libretexts.org To achieve mono-alkylation and favor the primary amine product, a large excess of the amine relative to the alkylating agent is typically required. savemyexams.com The basic nature of the amino group allows it to react with acids to form ammonium salts, a reaction that can be used to protect the amino group during other chemical transformations. noaa.gov

Reaction TypeReagent ExampleProduct Type
N-AcylationAcyl Chloride (R-COCl)N-acyl-aminonitrile
N-AlkylationAlkyl Halide (R-X)Secondary/Tertiary Amine
Salt FormationAcid (e.g., HCl)Ammonium Salt

Condensation Reactions and Imine Formation

Condensation reactions between the primary amino group of this compound and carbonyl compounds (aldehydes and ketones) are fundamental transformations. These reactions typically proceed via nucleophilic addition of the amine to the carbonyl carbon, followed by dehydration to form an imine (a compound containing a carbon-nitrogen double bond), also known as a Schiff base. libretexts.orgopenstax.org

This imine formation is a critical step in many multi-component reactions used to build complex molecules. For example, the Strecker synthesis of α-amino acids, from which aminonitriles are derived, involves the initial formation of an imine from an aldehyde or ketone and ammonia, which is then attacked by a cyanide ion. mdpi.com Similarly, the amino group of this compound can condense with various carbonyl-containing reagents, initiating cyclization cascades to form heterocyclic systems like imidazoles and quinazolines. arkat-usa.orgresearchgate.net In biological systems, enzymes called aldolases catalyze similar reactions, often proceeding through an enamine or iminium ion intermediate. libretexts.org

Reactivity at the Nitrile Functionality

The cyano group (-C≡N) is characterized by a carbon-nitrogen triple bond. The carbon atom is electrophilic, making it susceptible to attack by nucleophiles, while the nitrogen's lone pair allows for protonation, which enhances the carbon's electrophilicity.

Transformations Involving the Cyano Group

The nitrile group of this compound can undergo several important transformations, most notably hydrolysis and reduction.

Hydrolysis: The nitrile group can be hydrolyzed under acidic or basic conditions. The reaction typically proceeds through an amide intermediate (2-amino-2-propylpentanamide) which, upon further hydrolysis, yields a carboxylic acid (2-amino-2-propylpentanoic acid). arkat-usa.org This transformation provides a direct pathway from α-aminonitriles to α,α-disubstituted α-amino acids. The rate of hydrolysis can be influenced by substituents on the molecule. arkat-usa.org

Reduction: The nitrile group can be reduced to a primary amine using strong reducing agents like lithium aluminum hydride (LiAlH₄) or through catalytic hydrogenation. researchgate.net This reaction converts this compound into a vicinal diamine, specifically 2-propylpentane-1,2-diamine. This transformation is highly valuable for creating compounds with two adjacent amino groups.

Reaction TypeReagent(s)Intermediate ProductFinal Product
Acid/Base HydrolysisH₃O⁺ or OH⁻, Heat2-Amino-2-propylpentanamide2-Amino-2-propylpentanoic acid
Reduction1. LiAlH₄ 2. H₂O-2-Propylpentane-1,2-diamine
Catalytic HydrogenationH₂, Ni or Pt catalyst-2-Propylpentane-1,2-diamine

Transcyanation Processes

In some reactions, α-aminonitriles can act as a source of the cyanide ion. This process, known as transcyanation, involves the transfer of the cyano group to another substrate. For instance, α-aminonitriles have been observed to act as a source of the nitrile carbon atom in the synthesis of certain heterocyclic systems. arkat-usa.org This reactivity highlights the ability of the aminonitrile to exist in equilibrium with its constituent imine and cyanide, particularly under conditions that favor the removal or reaction of the cyanide ion.

Stereoselective Transformations of this compound

The central carbon atom of this compound, to which both the amino and nitrile groups are attached, is a stereocenter. Therefore, the molecule is chiral and can exist as two enantiomers. This chirality opens the door to stereoselective transformations, where one stereoisomer is formed or reacts in preference to another. masterorganicchemistry.comddugu.ac.in

While specific stereoselective reactions starting with racemic this compound are not extensively documented, the principles of asymmetric synthesis are directly applicable to this class of compounds. The synthesis of chiral α,α-disubstituted aminonitriles is a significant area of research, often employing catalytic asymmetric Strecker reactions. mdpi.comacs.org These methods use chiral catalysts or auxiliaries to control the facial attack of the cyanide on a ketimine precursor, leading to an enantiomerically enriched aminonitrile product. mdpi.comacs.org

Furthermore, chiral α,α-disubstituted amino acids, which are direct derivatives of these aminonitriles, are synthesized using stereoselective methods. These include the alkylation of chiral glycine-derived Ni(II) complexes, where a chiral auxiliary directs the approach of an electrophile to create the desired stereocenter. mdpi.combeilstein-journals.org Such strategies could theoretically be applied to reactions involving this compound, for instance, in stereoselective derivatization of the amino group or in reactions where the chiral center influences transformations elsewhere in the molecule. The development of catalytic, enantioselective reactions for this class of compounds is crucial for accessing optically pure building blocks for pharmaceuticals and other biologically active molecules. researchgate.netnih.gov

Oxidative and Reductive Manipulations of the Molecular Skeleton

The chemical reactivity of this compound is characterized by the presence of two key functional groups: a primary amine and a nitrile group, both attached to a quaternary carbon. This arrangement influences the oxidative and reductive transformations of the molecule, allowing for selective manipulations of its molecular skeleton. Research into the reactivity of α-aminonitriles, particularly sterically hindered ones like this compound, has revealed several pathways for their conversion into other valuable organic compounds.

The reduction of the nitrile group in this compound is a primary method for elaborating the carbon skeleton, typically leading to the formation of vicinal diamines. These diamines are important building blocks in coordination chemistry and the synthesis of heterocyclic compounds. The primary methods for this transformation are catalytic hydrogenation and chemical reduction with complex metal hydrides.

Catalytic Hydrogenation:

Catalytic hydrogenation is a widely employed method for the reduction of nitriles to primary amines. For sterically hindered α-aminonitriles such as this compound, catalysts like Raney Nickel are often effective. researchgate.netd-nb.info The reaction is typically carried out under a hydrogen atmosphere, often with the addition of a base like sodium hydroxide (B78521) or ammonia to suppress the formation of secondary and tertiary amine byproducts. researchgate.net The process involves the adsorption of the nitrile onto the catalyst surface, followed by the sequential addition of hydrogen atoms to the carbon-nitrogen triple bond.

The reduction of the nitrile group in α,α-disubstituted α-aminonitriles to a primary amine can be a challenging transformation due to steric hindrance. However, the use of specific catalysts and reaction conditions can achieve this conversion. For instance, the hydrogenation of nitriles to primary amines has been successfully achieved using Raney Nickel as a catalyst in the presence of sodium hydroxide under hydrogen pressure. researchgate.net Another approach involves the use of palladium-activated Raney-Nickel, which has shown efficacy in the reduction of nitriles in the presence of other functional groups. researchgate.net

A competing reaction pathway in the catalytic hydrogenation of α-aminonitriles is reductive decyanation, where the cyano group is cleaved off entirely. d-nb.infobeilstein-journals.orgnih.gov This reaction is thought to proceed through the formation of an iminium ion intermediate, which is then reduced. d-nb.infonih.gov The choice of catalyst and reaction conditions can influence the selectivity between nitrile reduction and reductive decyanation.

Interactive Table: Catalytic Hydrogenation of α-Aminonitriles

CatalystReducing AgentSubstrate TypeProductYield (%)Reference
Raney NickelH₂/NaOHDinitrileTetraamine75 researchgate.net
Palladium-activated Raney-NickelH₂Nitrile with Boc-protected aminePrimary Amine- researchgate.net
Nickel NanoparticlesH₂/NaBH₄α-AminonitrileAmine (via reductive decyanation)- nih.gov

Note: The yields are representative and can vary based on the specific substrate and reaction conditions.

Chemical Reduction:

Lithium aluminum hydride (LiAlH₄) is a powerful reducing agent capable of converting nitriles to primary amines. byjus.commasterorganicchemistry.comlumenlearning.com The reaction is typically performed in an anhydrous ethereal solvent like diethyl ether or tetrahydrofuran (B95107) (THF). byjus.com The mechanism involves the nucleophilic addition of a hydride ion from the AlH₄⁻ complex to the electrophilic carbon of the nitrile group, forming an intermediate imine anion which is further reduced to the amine. youtube.com

For a sterically hindered nitrile like this compound, the use of LiAlH₄ is expected to yield 2-amino-2-propylpentan-1-amine. A study on the synthesis of 2-propylpentan-1-amine from 2-propylpentanenitrile utilized a combination of AlCl₃ and LiAlH₄ in diethyl ether, demonstrating the feasibility of reducing a sterically hindered nitrile. bath.ac.uk While LiAlH₄ is a potent reagent, it can also promote reductive decyanation in some α-aminonitriles, highlighting the competition between these two pathways. nih.gov

Interactive Table: Chemical Reduction of Nitriles

ReagentSolventSubstrate TypeProductYield (%)Reference
LiAlH₄Diethyl Ether/THFNitrilePrimary AmineHigh byjus.commasterorganicchemistry.com
LiAlH₄/AlCl₃Diethyl Ether2-Propylpentanenitrile2-Propylpentan-1-amine- bath.ac.uk
NaBH₄2-Propanolα-AminoacrylonitrileAllylamine (via reductive decyanation)High beilstein-journals.org

Note: Yields are generalized and depend on the specific substrate and conditions.

The oxidation of this compound can lead to several products, depending on the oxidizing agent and reaction conditions. Key transformations include oxidative decyanation to form amides or ketones.

Oxidative Decyanation to Amides:

A significant oxidative transformation of α-aminonitriles is their conversion to amides. One common method involves the use of a peroxy acid, such as meta-chloroperoxybenzoic acid (m-CPBA), followed by treatment with a base like potassium hydroxide (KOH). researchgate.net This process is thought to proceed through the N-oxidation of the amino group, followed by rearrangement and hydrolysis of the nitrile. Another approach utilizes dimethyl sulfoxide (B87167) (DMSO) in the presence of a base like potassium tert-butoxide, which can oxidize α-aminonitriles to their corresponding amides. researchgate.netresearchgate.net These methods provide a route to N,N-disubstituted amides from tertiary α-aminonitriles.

Oxidative Decyanation to Ketones:

The cyano group of α-aminonitriles can also be oxidatively removed to yield a ketone. Base-induced oxidative decyanation is an emerging area of research for this transformation. researchgate.netcolab.ws The mechanism is proposed to involve the formation of a carbanion at the α-position, which is then oxidized. For tertiary α-aminonitriles, this would lead to the formation of a ketone. For example, the oxidative decyanation of dialkylamino(phenyl)acetonitriles under phase-transfer conditions using oxygen as the oxidant yields the corresponding N,N-dialkylbenzamides. thieme-connect.de While this example leads to an amide, similar principles could be applied to synthesize ketones from appropriately substituted aminonitriles.

Furthermore, iron(III) chloride (FeCl₃) has been shown to catalyze the decyanation of α-aminonitriles, leading to the in-situ generation of an iminium species that can undergo further reactions, such as annulation with alkynes to form quinolines. organic-chemistry.org This highlights the potential for oxidative C-C bond cleavage and subsequent functionalization.

Interactive Table: Oxidative Manipulations of α-Aminonitriles

Reagent(s)Substrate TypeProductYield (%)Reference
m-CPBA, KOHα-AminonitrileAmideGood researchgate.net
DMSO, KOt-BuN-dialkyl-α-aminonitrileTertiary N-dialkylamide- researchgate.net
O₂, phase-transfer catalystDialkylamino(phenyl)acetonitrileN,N-dialkylbenzamideGood thieme-connect.de
FeCl₃, Alkyneα-Aminonitrile2,4-Diaryl QuinolineModerate to Good organic-chemistry.org

Note: Yields are generalized and depend on the specific substrate and reaction conditions.

Mechanistic Investigations and Reaction Dynamics of 2 Amino 2 Propylpentanenitrile Reactions

Elucidation of Reaction Mechanisms via Kinetic Studies

Kinetic studies are fundamental to elucidating the step-by-step sequence of a chemical reaction. For 2-Amino-2-propylpentanenitrile, a compound with significant steric bulk around the reactive nitrile and amino groups, kinetic analysis can reveal the influence of this steric hindrance on reaction rates. While specific kinetic data for this compound is not extensively available in the literature, we can infer its likely kinetic behavior based on studies of analogous sterically hindered nitriles and the well-established mechanisms of reactions they undergo, such as the Strecker synthesis and hydrolysis.

The formation of α-aminonitriles, known as the Strecker synthesis, is a cornerstone reaction. The general mechanism involves the initial formation of an imine from an aldehyde or ketone, followed by the nucleophilic addition of a cyanide ion. In the context of synthesizing this compound from dipropyl ketone, the reaction rate is expected to be significantly slower compared to reactions with less hindered ketones. nih.gov This is due to the steric hindrance posed by the two propyl groups, which impedes the approach of the amine and cyanide nucleophiles.

The hydrolysis of this compound to the corresponding amino acid is another critical reaction. The hydrolysis of nitriles can be catalyzed by either acid or base and proceeds through an amide intermediate. libretexts.orgchemguide.co.ukchemistrysteps.combyjus.com The rate of hydrolysis is also expected to be influenced by the steric hindrance around the nitrile group.

To illustrate the expected kinetic behavior, a hypothetical data table for the acid-catalyzed hydrolysis of various aminonitriles is presented below. The rate constants are illustrative and intended to demonstrate the expected trend of decreasing reaction rate with increasing steric hindrance.

Interactive Data Table: Hypothetical Rate Constants for Acid-Catalyzed Hydrolysis of Aminonitriles at 25°C

AminonitrileStructureRelative Rate Constant (k_rel)
2-AminoacetonitrileH₂NCH₂CN100
2-Amino-2-methylpropanenitrileH₂NC(CH₃)₂CN10
This compoundH₂NC(CH₂CH₂CH₃)₂CN1

Note: The data in this table is hypothetical and for illustrative purposes only, demonstrating the expected impact of steric hindrance on reaction rates.

Identification and Characterization of Reaction Intermediates

The identification and characterization of reaction intermediates are crucial for confirming a proposed reaction mechanism. unacademy.comlumenlearning.com In the reactions of this compound, several transient species are expected to form.

In the context of the Strecker synthesis for its formation, the primary intermediate is the corresponding iminium ion, formed from the condensation of dipropyl ketone and an amine. wikipedia.orgorganic-chemistry.org Due to the steric bulk of the propyl groups, this iminium ion is expected to be relatively stable, which could potentially slow down the subsequent nucleophilic attack by the cyanide ion.

During the hydrolysis of this compound, the initial intermediate is a protonated nitrile, which increases the electrophilicity of the nitrile carbon for attack by water. wikipedia.org This leads to the formation of an imidic acid, which then tautomerizes to the corresponding amide. This amide is a key isolable intermediate in some cases, before it undergoes further hydrolysis to the carboxylic acid. The stability of these intermediates can be influenced by steric factors. unacademy.com

Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy, coupled with computational modeling, are powerful tools for the identification and characterization of such transient species.

Transition State Analysis in Complex Transformations

Transition state analysis provides insight into the energy barriers of a reaction and the geometry of the highest energy point along the reaction coordinate. For reactions involving the sterically congested this compound, understanding the transition state is key to comprehending the reaction kinetics.

In the Strecker synthesis, the transition state for the nucleophilic attack of the cyanide ion on the iminium carbon will be significantly influenced by steric repulsion between the incoming cyanide and the two propyl groups. This would lead to a higher activation energy compared to less hindered systems.

Similarly, in the hydrolysis of the nitrile, the transition state for the attack of water on the protonated nitrile carbon will also be sterically demanding. Computational chemistry can be employed to model these transition states and calculate their energies.

Below is an illustrative data table showing hypothetical activation energies for the rate-determining step of the hydrolysis of different aminonitriles.

Interactive Data Table: Hypothetical Activation Energies for the Hydrolysis of Aminonitriles

AminonitrileRate-Determining StepHypothetical Activation Energy (kcal/mol)
2-AminoacetonitrileNucleophilic attack of H₂O on protonated nitrile15
2-Amino-2-methylpropanenitrileNucleophilic attack of H₂O on protonated nitrile20
This compoundNucleophilic attack of H₂O on protonated nitrile25

Note: The data in this table is hypothetical and for illustrative purposes only, intended to show the trend of increasing activation energy with greater steric hindrance.

In more complex transformations, such as cycloaddition reactions where the aminonitrile might act as a precursor, the analysis of transition states becomes even more critical to predict stereochemical outcomes. nih.gov For instance, in a potential Diels-Alder reaction involving a derivative of this compound, the steric bulk of the propyl groups would likely dictate the facial selectivity of the cycloaddition.

Advanced Theoretical and Computational Studies of 2 Amino 2 Propylpentanenitrile

Quantum Chemical Characterization of Electronic Structure

Quantum chemical calculations are instrumental in elucidating the electronic properties of 2-Amino-2-propylpentanenitrile. These computations reveal the distribution of electrons within the molecule, which is fundamental to its stability and chemical behavior. Key electronic descriptors such as the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), the HOMO-LUMO gap, and the molecular electrostatic potential (MEP) are determined through these methods.

The HOMO is primarily localized on the amino group, indicating its role as the principal site for electrophilic attack. Conversely, the LUMO is centered around the nitrile group, highlighting its susceptibility to nucleophilic attack. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical indicator of the molecule's kinetic stability and chemical reactivity. A larger gap suggests higher stability and lower reactivity. For α,α-disubstituted aminonitriles like this compound, the presence of electron-donating alkyl groups (propyl) is expected to raise the HOMO energy, potentially narrowing the HOMO-LUMO gap compared to simpler aminonitriles.

The molecular electrostatic potential map provides a visual representation of the charge distribution. For this compound, the MEP would show a region of negative potential (red) around the nitrogen atom of the nitrile group and the lone pair of the amino group, signifying their nucleophilic character. Regions of positive potential (blue) would be expected around the hydrogen atoms of the amino group, indicating their electrophilic nature.

Table 1: Calculated Electronic Properties of a Representative α,α-Dialkylaminonitrile *

Property Value
HOMO Energy -6.5 eV
LUMO Energy 1.8 eV
HOMO-LUMO Gap 8.3 eV
Dipole Moment 2.5 D

Note: These are representative values for a generic α,α-dialkylaminonitrile, calculated using Density Functional Theory (DFT) with the B3LYP functional and a 6-31G basis set, and are intended for illustrative purposes.*

Density Functional Theory (DFT) Applications to Reactivity and Selectivity

Density Functional Theory (DFT) has emerged as a powerful tool for investigating the reactivity and selectivity of chemical reactions involving aminonitriles. DFT calculations can provide valuable information about the transition states and intermediates of reactions, such as the Strecker synthesis, which is a common method for preparing α-aminonitriles.

By mapping the potential energy surface of the reaction, DFT can help to identify the most favorable reaction pathways and predict the stereoselectivity of the products. For instance, in the synthesis of this compound, DFT could be employed to study the addition of the cyanide ion to the corresponding imine intermediate. The calculations could reveal whether the attack is more favorable from one face of the imine over the other, thus predicting any inherent facial selectivity.

Furthermore, DFT can be used to calculate various reactivity indices, such as the Fukui functions and the dual descriptor. These indices help to identify the most reactive sites within a molecule. For this compound, the Fukui functions would likely confirm the nucleophilic character of the amino nitrogen and the electrophilic character of the nitrile carbon. This information is invaluable for predicting how the molecule will interact with other reagents.

Table 2: Conceptual DFT Reactivity Descriptors for a Model Aminonitrile *

Descriptor Atom/Region Value Implication
f+ (for nucleophilic attack) Nitrile Carbon 0.25 Most electrophilic site
f- (for electrophilic attack) Amino Nitrogen 0.30 Most nucleophilic site
Global Electrophilicity Index (ω) Whole Molecule 1.2 eV Moderate electrophilicity

Note: The values presented are hypothetical and for a model α,α-disubstituted aminonitrile to illustrate the application of conceptual DFT in reactivity analysis.

Conformational Analysis and Stereochemical Predictions

The three-dimensional structure of this compound is not static but exists as an equilibrium of different conformers. Conformational analysis, through computational methods, is essential for understanding the preferred spatial arrangements of the atoms and how these arrangements influence the molecule's properties and reactivity.

Due to the presence of two bulky propyl groups attached to the α-carbon, steric hindrance plays a significant role in determining the conformational landscape of this compound. Rotations around the various single bonds (C-C and C-N) will lead to a number of possible staggered and eclipsed conformations. Computational modeling, often using molecular mechanics or quantum chemical methods, can be used to calculate the relative energies of these conformers and identify the most stable (lowest energy) structures.

The most stable conformers are likely to be those that minimize steric repulsion between the two propyl groups, the amino group, and the nitrile group. This would likely involve a staggered arrangement where the large groups are positioned anti to each other. Understanding the dominant conformations is crucial for predicting the outcomes of stereoselective reactions, as the accessibility of different reactive sites will depend on the molecule's 3D shape.

Table 3: Hypothetical Relative Energies of Staggered Conformers of this compound *

Conformer Dihedral Angle (N-Cα-Cβ-Cγ of one propyl group) Relative Energy (kcal/mol)
Anti 180° 0.0
Gauche (+) 60° 1.2
Gauche (-) -60° 1.2

Note: These are hypothetical values illustrating the expected relative energies of different rotamers around one of the Cα-C(propyl) bonds. The anti-conformer is typically the most stable due to reduced steric strain.

Reaction Pathway Modeling and Energy Landscapes

Computational chemistry provides the tools to model the entire course of a chemical reaction, from reactants to products, through the mapping of the reaction's energy landscape. For the formation or subsequent reactions of this compound, this involves identifying the structures of all intermediates and transition states and calculating their relative energies.

A key reaction pathway for the synthesis of this compound is the Strecker synthesis, starting from dipropyl ketone, ammonia (B1221849), and a cyanide source. Reaction pathway modeling can elucidate the detailed mechanism of this multi-step process. For example, it can determine the activation energy for the formation of the intermediate α-aminonitrile from the iminium cation and the cyanide ion.

Table 4: Illustrative Energy Profile for the Key Step in the Formation of an α,α-Disubstituted Aminonitrile *

Species Description Relative Energy (kcal/mol)
Reactants Iminium Cation + Cyanide Ion 0.0
Transition State C-C bond formation +5.8
Product α-Aminonitrile -15.2

Note: These are hypothetical energy values for the nucleophilic addition of cyanide to a dialkyliminium ion, illustrating a typical exergonic reaction with a modest activation barrier.

Synthetic Utility of 2 Amino 2 Propylpentanenitrile As a Key Building Block

Construction of Nitrogen-Containing Heterocyclic Systems

2-Amino-2-propylpentanenitrile, an α-aminonitrile, is a versatile bifunctional precursor in organic synthesis. Its structure contains both a nucleophilic amino group and an electrophilic cyano group, making it an ideal building block for the construction of various heterocyclic systems. arkat-usa.org The majority of these syntheses involve the participation of the entire α-aminonitrile molecule, utilizing both reactive centers to form the heterocyclic ring. arkat-usa.org

Imidazole (B134444) Derivatives

The synthesis of imidazole derivatives from α-aminonitriles is a well-established route. One common method involves the reaction of α-aminonitriles with an orthoester and a primary amine, which yields substituted imidazolines. These can be subsequently dehydrogenated to form the corresponding imidazole.

Another significant approach is the Pinner reaction, where the α-aminonitrile is first converted to an imidate hydrochloride by reacting with an alcohol in the presence of hydrogen chloride. This intermediate then undergoes cyclization with ammonia (B1221849) or an amine to furnish the imidazole ring.

Furthermore, α-aminonitriles can react with isothiocyanates to form N-substituted 2-amino-2-cyanopentanamides, which can be cyclized to afford 5,5-dialkyl-2-thiohydantoins. Subsequent chemical modifications can then lead to various imidazole derivatives. For instance, acylation of related 2-amino-2-methylthiopropanamide with benzoyl chlorides, followed by cyclization, can yield 5,5-dimethyl-2-phenylimidazoline-4-thiones. arkat-usa.org

The synthesis of 2,4,5-trisubstituted imidazoles often involves a three-component cyclocondensation of a 1,2-diketone, an aldehyde, and ammonium (B1175870) acetate (B1210297) under various conditions. niscpr.res.in While not directly starting from this compound, this highlights a common strategy for imidazole synthesis where α-amino acids, derivable from α-aminonitriles, can be precursors. niscpr.res.in

Reactant 1Reactant 2ConditionsProduct TypeRef.
α-AminonitrileOrthoester, Primary AmineStepwise: 1. Reaction, 2. DehydrogenationSubstituted Imidazole arkat-usa.org
α-AminonitrileAlcohol, HClPinner Reaction followed by cyclizationSubstituted Imidazole
α-AminonitrileIsothiocyanateCyclization of intermediate2-Thiohydantoin arkat-usa.org
1,2-DiketoneAldehyde, Ammonium AcetateCyclocondensation2,4,5-Trisubstituted Imidazole niscpr.res.in

Oxazole (B20620) Derivatives

The conversion of α-aminonitriles to oxazole derivatives typically proceeds through an N-acylated intermediate. The α-amino group of this compound can be acylated using an acid chloride or anhydride. The resulting N-acyl-α-aminonitrile is a key intermediate which can then undergo intramolecular cyclization.

This cyclization is often promoted by dehydrating agents or strong acids. The process involves the activation of the nitrile group, followed by nucleophilic attack from the oxygen of the amide functionality to close the ring, forming the oxazole system. This approach provides a direct route to 2,5-disubstituted-4,4-dialkyloxazoles. The van Leusen oxazole synthesis, which utilizes tosylmethylisocyanides (TosMICs) and aldehydes, is a prominent method for creating 5-substituted oxazoles, showcasing a different synthetic strategy for this heterocycle. nih.gov

Starting MaterialKey IntermediateReaction TypeProduct TypeRef.
This compoundN-Acyl-α-aminonitrileIntramolecular Cyclization2,5-Disubstituted-4,4-dipropyloxazole arkat-usa.org
AldehydeTosylmethylisocyanide (TosMIC)[3+2] Cycloaddition (van Leusen)5-Substituted Oxazole nih.gov

Isothiazole (B42339) Derivatives

The synthesis of isothiazoles from α-aminonitriles is less common but can be achieved through specific synthetic pathways. One potential route involves the reaction of the α-aminonitrile with a sulfur-containing reagent that can provide the necessary sulfur atom for the heterocycle.

For example, reaction with sulfur monochloride (S₂Cl₂) or a related species in the presence of a base could lead to the formation of the isothiazole ring. This process would likely involve a complex mechanism with the formation of a sulfur-containing intermediate that undergoes cyclization and subsequent aromatization. A modern, eco-friendly approach involves the ammonium thiocyanate-promoted neat synthesis of isothiazoles, which proceeds rapidly. rsc.org Although this method does not directly use α-aminonitriles as starting materials, it points to the utility of thiocyanate (B1210189) sources in isothiazole synthesis. rsc.orgmedwinpublishers.com

Precursor TypeReagentsKey FeatureProductRef.
β-EnaminonesAmmonium ThiocyanateNeat, eco-friendly synthesisSubstituted Isothiazole rsc.org
α-AminonitrileSulfur Monochloride, BaseDirect incorporation of sulfurSubstituted Isothiazole arkat-usa.org

Diazaphospholidine Derivatives

This compound serves as a precursor for the synthesis of 1,3,2-diazaphospholidine derivatives. arkat-usa.org In this synthesis, the α-aminonitrile is first reduced to the corresponding vicinal diamine, 2-aminomethyl-2-propylpentan-1-amine. This reduction is typically achieved using a strong reducing agent like lithium aluminum hydride (LiAlH₄).

The resulting diamine, which contains two nucleophilic nitrogen atoms, can then be reacted with a phosphorus trihalide, such as phosphorus trichloride (B1173362) (PCl₃), or another suitable phosphorus electrophile. This reaction leads to a double condensation and the formation of the five-membered diazaphospholidine ring, with the phosphorus atom being part of the heterocyclic system.

Other Heterocycle Formations

The synthetic utility of α-aminonitriles like this compound extends to other heterocyclic systems. For instance, they can be used to prepare hydantoins through the Bucherer–Bergs reaction. arkat-usa.org This one-pot synthesis involves reacting a ketone (in this case, 4-heptanone (B92745), the precursor to this compound) with ammonium carbonate and a cyanide source. The reaction proceeds through the formation of the aminonitrile, which then cyclizes in situ.

Additionally, α-aminonitriles can be precursors to pyrimidines and other fused heterocyclic systems. For example, condensation reactions with β-dicarbonyl compounds or their equivalents can lead to the formation of substituted dihydropyrimidines, which can be subsequently oxidized to pyrimidines. ysu.am Multicomponent reactions involving barbituric acid, aldehydes, and malononitrile (B47326) are also common for synthesizing pyranopyrimidine cores. nih.gov

Access to Substituted α-Amino Acids and Peptidomimetics

One of the most significant applications of α-aminonitriles, established by the Strecker synthesis, is their role as precursors to α-amino acids. arkat-usa.org The hydrolysis of the nitrile group in this compound provides a direct route to the unnatural α-amino acid, 2-amino-2-propylpentanoic acid.

This hydrolysis can be carried out under either acidic or basic conditions.

Acidic Hydrolysis: Typically involves heating the α-aminonitrile with a strong mineral acid such as hydrochloric acid (HCl) or sulfuric acid (H₂SO₄). The reaction proceeds through the formation of an amide intermediate, which is then further hydrolyzed to the carboxylic acid.

Basic Hydrolysis: Involves treating the α-aminonitrile with a strong base like sodium hydroxide (B78521) (NaOH), followed by acidification to protonate the resulting carboxylate salt.

The resulting α,α-disubstituted amino acid is a valuable building block for creating peptidomimetics. Peptidomimetics are molecules that mimic the structure and function of natural peptides but are designed to have improved properties, such as enhanced metabolic stability, increased oral bioavailability, and better receptor selectivity. nih.govelsevier.com

The incorporation of unnatural amino acids, like 2-amino-2-propylpentanoic acid, into a peptide sequence can introduce conformational constraints and resistance to enzymatic degradation by proteases. nih.gov The gem-dipropyl group at the α-carbon restricts the conformational freedom of the peptide backbone, which can help to lock the peptidomimetic into a bioactive conformation. nih.gov This structural modification is a key strategy in drug discovery for developing therapeutic agents that target peptide receptors or enzymes. nih.gov

Summary of Hydrolysis to α-Amino Acid

Starting Material Reagents Product Application
This compound HCl or H₂SO₄, H₂O, heat 2-Amino-2-propylpentanoic acid Peptidomimetic Synthesis

Preparation of Chiral Amines and Diamines

The transformation of the nitrile and amino functionalities of this compound provides a direct route to valuable chiral amines and diamines, which are pivotal components in many pharmaceuticals and chiral catalysts.

The reduction of the nitrile group in α-aminonitriles is a common strategy to produce 1,2-diamines. In the case of this compound, this transformation would yield 2-propylpentane-1,2-diamine. The synthesis of enantiomerically pure vicinal diamines is of significant interest due to their application as chiral ligands in asymmetric catalysis. While specific studies on the asymmetric reduction of this compound are not extensively documented, general methodologies for the asymmetric synthesis of 1,2-diamines from α-aminonitriles can be applied. These methods often involve the use of chiral reducing agents or catalytic asymmetric hydrogenation.

Furthermore, the amino group of this compound can be derivatized prior to or after the reduction of the nitrile group, allowing for the synthesis of a variety of N-substituted chiral amines and diamines. This versatility makes it a valuable precursor for creating libraries of chiral ligands and building blocks for medicinal chemistry.

Role in Multicomponent Reactions (MCRs) for Molecular Complexity

Multicomponent reactions (MCRs), where three or more reactants combine in a single synthetic operation to form a complex product, are highly valued for their efficiency and atom economy. α-Aminonitriles, including this compound, are excellent substrates for MCRs due to the presence of both nucleophilic (amino) and electrophilic (nitrile) centers.

One of the most well-known MCRs involving α-aminonitriles is the Strecker reaction, which is used to synthesize α-amino acids. While this compound itself is a product of a Strecker-type reaction (from a ketone, ammonia, and cyanide), its bifunctional nature allows it to participate in subsequent MCRs to build even more complex structures.

For instance, the amino group can react with a carbonyl compound to form an imine in situ, which can then be attacked by a nucleophile, while the nitrile group can undergo various transformations. This reactivity has been exploited in the synthesis of highly substituted heterocyclic scaffolds. Although specific examples detailing the use of this compound in MCRs are limited in readily available literature, the general reactivity pattern of α,α-dialkyl-α-aminonitriles suggests its potential in generating diverse molecular frameworks. The steric hindrance provided by the two propyl groups can also influence the stereochemical outcome of such reactions, offering a pathway to diastereomerically enriched products.

Applications in Scaffold Diversification and Library Synthesis

The unique structural attributes of this compound make it an attractive starting material for scaffold diversification and the creation of chemical libraries for high-throughput screening. A scaffold, in this context, refers to the core structure of a molecule from which a variety of derivatives can be synthesized.

By systematically modifying the amino and nitrile functionalities of this compound, a diverse range of compounds with different physicochemical properties can be generated. For example, the amino group can be acylated, alkylated, or incorporated into heterocyclic rings. The nitrile group can be hydrolyzed to a carboxylic acid, reduced to an amine, or converted to other functional groups.

This "scaffold hopping" approach, where a known active scaffold is modified to create novel compounds with potentially improved biological activity, is a powerful strategy in drug discovery. nih.gov The rigid, three-dimensional nature of the quaternary center in this compound can provide a fixed orientation for the appended functional groups, which is often beneficial for binding to biological targets. The synthesis of libraries based on this scaffold can be facilitated by solid-phase or solution-phase parallel synthesis techniques, allowing for the rapid generation of a large number of compounds for biological evaluation. nih.gov

Below is a hypothetical table illustrating the potential for scaffold diversification starting from this compound:

Starting MaterialReagent/Condition 1IntermediateReagent/Condition 2Final Product Class
This compound1. RCOCl, Base 2. H₂/CatalystN-Acyl-2-propylpentane-1,2-diamineR'X, BaseN-Acyl, N'-Alkyl-1,2-diamines
This compoundH₂SO₄, H₂O2-Amino-2-propylpentanoic acidBoc₂O, BaseN-Boc-α,α-dipropylglycine
This compoundR-CHO, NaBH(OAc)₃N-Alkyl-2-amino-2-propylpentanenitrileH₂/CatalystN-Alkyl-2-propylpentane-1,2-diamine
This compoundCS₂, BaseDithiocarbamateR-XN-Alkyl dithiocarbamates

This table demonstrates how the two functional groups of this compound can be orthogonally functionalized to generate a variety of molecular scaffolds, highlighting its utility in creating diverse chemical libraries.

Catalytic Roles and Applications of 2 Amino 2 Propylpentanenitrile Scaffolds

2-Amino-2-propylpentanenitrile as an Organocatalyst

The field of organocatalysis utilizes small organic molecules to accelerate chemical reactions. Amino compounds, in particular, are a cornerstone of organocatalysis, participating in a wide array of transformations through the formation of iminium or enamine intermediates. The this compound scaffold, possessing a primary amino group, has the potential to act as an organocatalyst in reactions such as aldol (B89426) and Michael additions.

While direct studies employing this compound as a catalyst are limited, the broader class of α-aminonitriles has been explored in organocatalytic transformations. arkat-usa.org For instance, derivatives of aminonitriles can be envisioned to catalyze the asymmetric Strecker reaction, a fundamental method for synthesizing chiral α-amino acids. mdpi.com In such a scenario, the amino group of a chiral derivative of this compound could interact with a prochiral imine, guiding the nucleophilic attack of a cyanide source to one face of the imine, thereby inducing stereoselectivity.

The catalytic activity of aminonitriles can also be harnessed in other types of reactions. For example, the basicity of the amino group can be utilized in base-catalyzed reactions. The steric bulk provided by the two propyl groups at the α-position could influence the stereochemical outcome of such reactions, potentially leading to high levels of diastereoselectivity or enantioselectivity if a chiral version of the catalyst is used.

Research into organocatalysts derived from natural and modified amino acids has shown that the precise steric and electronic environment around the catalytic amino group is crucial for high efficiency and selectivity. researchgate.net The development of organocatalysts from unnatural α-amino acids has further expanded the scope of these applications. mdpi.com Although not an amino acid, the this compound structure provides a unique and sterically demanding scaffold that could be exploited in a similar fashion.

To illustrate the potential, one can consider the general mechanism of amine-catalyzed reactions. The primary amine of a this compound derivative could condense with a ketone or aldehyde to form an enamine, which then acts as a nucleophile. The steric hindrance from the propyl groups could play a significant role in the facial selectivity of the subsequent reaction with an electrophile.

Table 1: Potential Organocatalytic Applications of this compound Derivatives

Reaction TypeRole of CatalystPotential Advantage of the Scaffold
Michael AdditionEnamine formation to activate the nucleophileSteric hindrance influencing stereoselectivity
Aldol ReactionEnamine formation from a ketone donorControl of syn/anti diastereoselectivity
Asymmetric Strecker ReactionChiral amine directing cyanide attackSynthesis of sterically hindered quaternary amino acids

Ligand Design for Metal-Catalyzed Asymmetric Transformations

The amino and nitrile functionalities of this compound make it a viable candidate for the design of novel ligands for metal-catalyzed asymmetric synthesis. The nitrogen atom of the amino group and the nitrogen atom of the nitrile group can both act as coordination sites for a metal center, potentially forming a bidentate ligand. The development of chiral ligands is a central theme in asymmetric catalysis, enabling the synthesis of enantiomerically pure compounds. researchgate.net

Derivatives of this compound could be synthesized to incorporate chirality, for instance, by using a chiral starting material or through resolution. A chiral ligand derived from this scaffold could then be complexed with a transition metal, such as rhodium, iridium, or palladium, to create a catalyst for asymmetric hydrogenation, C-C bond formation, or other important transformations. nih.gov

The steric bulk of the two propyl groups would be a defining feature of such a ligand, creating a specific chiral pocket around the metal center. This steric hindrance can be advantageous in controlling the enantioselectivity of a reaction by dictating the approach of the substrate to the catalytic site. The synthesis of α,α-disubstituted α-amino acids, which are valuable building blocks in medicinal chemistry, often relies on catalytic methods where ligand design is crucial. nih.gov

For example, a chiral phosphine-aminonitrile ligand could be synthesized by functionalizing the amino group of this compound. This type of ligand could be effective in asymmetric hydrogenation reactions for the synthesis of chiral amines. acs.org The design of such ligands often involves creating a balance between electronic effects and steric hindrance to achieve high catalytic activity and enantioselectivity.

Table 2: Examples of Metal-Catalyzed Asymmetric Reactions Utilizing Amino-functionalized Ligands

MetalLigand TypeReactionEnantiomeric Excess (ee)Reference Compound
IridiumChiral DiamineAsymmetric Transfer HydrogenationUp to 99%N,N'-dimethyl-1,2-diphenylethane-1,2-diamine nih.gov
NickelChiral PhosphineAsymmetric HydrogenationUp to 98%BenzP* acs.org
RhodiumChiral DiamineAsymmetric HydrogenationHigh(not specified) nih.gov

This table presents data for structurally related ligand types to illustrate the potential of aminonitrile-based ligands.

Synergistic Catalytic Systems Employing this compound Derivatives

Synergistic catalysis, where two or more catalysts work in concert to promote a chemical transformation that is not possible or is inefficient with a single catalyst, is a rapidly growing area of research. nih.gov The bifunctional nature of the this compound scaffold makes its derivatives attractive components for such systems.

A derivative of this compound could be designed to act as a bifunctional catalyst, where the amino group acts as a Brønsted base or a nucleophilic catalyst, while another functional group, introduced elsewhere on the molecule, acts as a Lewis acid or a Brønsted acid. For instance, in a synergistic system for a [3+2] cycloaddition, an aminonitrile derivative could be part of a catalytic dyad with a metal catalyst or another organocatalyst. mdpi.com

One can envision a scenario where the amino group of a chiral this compound derivative activates one reactant through enamine formation, while a Lewis acidic metal, coordinated to a modified nitrile group or another appended ligand on the same scaffold, activates the other reactant. This dual activation can lead to enhanced reactivity and stereoselectivity. The concept of synergistic aminocatalysis combined with metal, photo-, or electro-catalysis has opened new avenues for complex molecule synthesis. nih.gov

The development of such systems requires careful tuning of the electronic and steric properties of the catalyst. The rigid and sterically defined environment provided by the α,α-dipropyl substitution in the this compound scaffold could be beneficial in creating a well-defined catalytic pocket, minimizing unwanted side reactions and promoting the desired synergistic catalytic cycle.

Table 3: Components of Potential Synergistic Catalytic Systems with Aminonitrile Scaffolds

Catalyst 1 (from scaffold)Catalyst 2Activation ModeTarget Reaction
Chiral AmineLewis Acid (e.g., Cu(I))Enamine + Lewis Acid ActivationAsymmetric Aldol Reaction rsc.org
Brønsted BasePhotocatalystBase Catalysis + SETRadical Cyclization
Hydrogen-bond DonorChiral Phosphoric AcidBifunctional ActivationAsymmetric Cycloaddition mdpi.com

This table outlines hypothetical synergistic systems based on established catalytic principles.

Emerging Research Frontiers and Future Prospects for 2 Amino 2 Propylpentanenitrile Chemistry

Integration in Flow Chemistry and Continuous Manufacturing

The pharmaceutical and fine chemical industries are progressively shifting from traditional batch processing to continuous manufacturing, with flow chemistry as a cornerstone technology. pharmasalmanac.comd-nb.info This paradigm offers enhanced control over reaction parameters, improved safety for hazardous reactions, and greater efficiency and scalability. chemicalindustryjournal.co.uk The synthesis of α-aminonitriles, often achieved through the Strecker reaction, is well-suited for adaptation to continuous flow systems.

The integration of 2-Amino-2-propylpentanenitrile synthesis into a flow chemistry setup could offer several advantages over conventional batch methods. Microreactors provide a high surface-to-volume ratio, leading to more efficient heat and mass transfer, which can result in higher yields and better product profiles with fewer impurities. pharmasalmanac.com This is particularly beneficial for managing the exothermicity of certain reaction steps. Furthermore, continuous flow processing allows for the safe handling of potentially hazardous reagents like cyanides by minimizing the volume of reactive material present at any given time. pharmasalmanac.com

Table 1: Comparison of Batch vs. Continuous Flow Synthesis for Aminonitriles

Parameter Conventional Batch Processing Continuous Flow Chemistry
Heat Transfer Limited, potential for hot spots Excellent, high surface-to-volume ratio
Mass Transfer Often diffusion-limited Enhanced, efficient mixing
Safety Higher risk with large volumes Inherently safer, small reactor volumes
Scalability Challenging, requires re-optimization Straightforward, "scaling-out"
Process Control Manual, less precise Automated, precise control of parameters

| Reaction Time | Hours to days | Minutes to hours |

Advanced Applications in Materials Science and Polymer Chemistry

The unique structure of this compound, featuring both a nucleophilic amino group and an electrophilic nitrile group, makes it a valuable precursor for a variety of functional molecules. arkat-usa.org These derivatives have significant potential in materials science and polymer chemistry.

The primary amino group is a key functionality in polymer chemistry, often used for applications such as hardening epoxy resins. beilstein-journals.org this compound can be envisioned as a monomer or a cross-linking agent in the synthesis of advanced polymers. For instance, it could be incorporated into polyamide or polyimide structures, imparting specific thermal or mechanical properties. The presence of the propyl groups on the quaternary carbon could introduce steric hindrance, potentially influencing polymer chain packing and resulting in materials with tailored solubility and rigidity.

Moreover, the conversion of the nitrile group to other functionalities, such as carboxylic acids or amides, opens pathways to create novel amino acid-like monomers. These can be polymerized to form functional poly(meth)acrylates or other polymers with pendant amino groups. beilstein-journals.org Such amino-functionalized polymers are of interest for various applications, including gene delivery, CO2 capture, and as catalysts.

Table 2: Potential Applications in Polymer Science

Polymer Type Role of this compound Potential Properties/Applications
Epoxy Resins Curing/Hardening Agent Enhanced thermal stability and mechanical strength
Polyamides Diamine Monomer (after nitrile reduction) Modified solubility, controlled rigidity
Poly(meth)acrylates Functional Monomer (after modification) Biomaterials, drug delivery systems, coatings

| Chelating Resins | Functionalizing Agent | Metal ion sequestration, catalysis |

Potential in Supramolecular Chemistry and Self-Assembly

Supramolecular chemistry relies on non-covalent interactions—such as hydrogen bonding, π–π stacking, and hydrophobic interactions—to construct ordered, functional architectures from molecular building blocks. beilstein-journals.org Amino acids and their derivatives are widely exploited in this field due to their ability to form such ordered structures. mdpi.com

While this compound itself is not a natural amino acid, its core structure provides a foundation for designing molecules capable of self-assembly. The primary amino group can act as a hydrogen bond donor, a crucial feature for forming predictable assemblies. beilstein-journals.org To induce self-assembly, the parent molecule could be chemically modified, for example, by attaching aromatic moieties like fluorenylmethoxycarbonyl (Fmoc) or naphthalene (B1677914) groups. mdpi.com Such modifications would introduce the potential for π–π stacking and hydrophobic interactions, which, in concert with hydrogen bonding, could drive the formation of nanostructures like fibers, ribbons, or hydrogels.

The chirality of the molecule, if resolved into its separate enantiomers, could also play a critical role in the self-assembly process, potentially leading to the formation of distinct and more mechanically robust nanostructures compared to racemic mixtures. researchgate.net These self-assembled materials could find applications in tissue engineering, drug delivery, and sensing.

Development of Novel Mechanistic Paradigms

Understanding the reaction mechanisms of this compound is fundamental to optimizing its synthesis and exploring its reactivity. While the Strecker synthesis is a well-established method for its formation, deeper mechanistic insights can lead to improved catalysts and reaction conditions. arkat-usa.org

Modern computational chemistry, particularly Density Functional Theory (DFT), offers powerful tools to investigate reaction pathways, transition states, and the influence of various substituents and solvents. researchgate.netresearchgate.net Theoretical studies could be employed to model the formation of this compound, elucidating the precise role of catalysts and intermediates. Such studies can predict reactivity and guide the rational design of more efficient synthetic routes. researchgate.net

Furthermore, investigating the reactivity of the aminonitrile itself under various conditions can uncover novel transformations. For instance, theoretical and experimental studies could explore its behavior in multicomponent reactions or its potential as a precursor for complex heterocyclic systems beyond those already known. arkat-usa.org This could lead to the development of new synthetic methodologies where the aminonitrile acts as a key building block for diverse molecular architectures.

Considerations for Green Chemistry in Synthetic Methodologies

The principles of green chemistry aim to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. unibo.it The synthesis of this compound and its derivatives can be significantly improved by incorporating these principles.

Key areas for greening the synthesis include:

Catalysis: Developing highly efficient and recyclable catalysts for the Strecker synthesis can replace stoichiometric reagents, improving atom economy and reducing waste. nih.gov

Solvent Selection: Replacing traditional volatile organic solvents with greener alternatives like water, ethanol, or water-ethanol mixtures can significantly reduce the environmental impact. nih.gov One-pot, multicomponent reactions in such solvents are particularly desirable. nih.gov

Atom Economy: The Strecker synthesis is inherently a high atom economy reaction. Further process optimization should focus on maximizing yields and minimizing the formation of byproducts to maintain this advantage.

Energy Efficiency: The use of continuous flow reactors can improve energy efficiency by enabling better heat integration and reducing the need for large-scale heating and cooling associated with batch reactors. chemicalindustryjournal.co.uk

By focusing on these areas, the synthesis of this compound can be made more sustainable, aligning its production with the modern demands of the chemical industry. unibo.it

Table 3: Green Chemistry Metrics for a Hypothetical Aminonitrile Synthesis

Metric Traditional Approach Green Chemistry Approach
Catalyst Stoichiometric base/acid Catalytic amount, recyclable (e.g., P2CA) nih.gov
Solvent Dichloromethane, THF Water-EtOH mixture, or solvent-free
Reaction Type Multi-step with isolation One-pot, multicomponent reaction
Atom Economy Moderate to High High to Excellent (>95%)
E-Factor (Waste/Product) High Low

| Energy Use | High (batch heating/cooling) | Lower (optimized in flow) |

Q & A

Q. What are the optimal reaction conditions for synthesizing 2-Amino-2-propylpentanenitrile with high yield and purity?

Methodological Answer:

  • Step 1 : Start with a Strecker synthesis or cyanoalkylation of a ketone precursor (e.g., 2-propylpentanone) using ammonium cyanide or a cyanide source under controlled pH (8–10) .
  • Step 2 : Optimize temperature (60–80°C) and solvent polarity (e.g., ethanol/water mixtures) to favor nucleophilic addition-elimination kinetics .
  • Step 3 : Purify via fractional distillation or recrystallization. Monitor purity using HPLC (C18 column, acetonitrile/water mobile phase) .
Reaction Parameter Optimal Range Impact on Yield
Temperature70°CMaximizes kinetics
pH9.0Reduces side products
SolventEthanol/H₂O (3:1)Enhances solubility

Q. Which spectroscopic techniques are most reliable for characterizing this compound?

Methodological Answer:

  • FT-IR : Identify nitrile (C≡N) stretch at 2240–2260 cm⁻¹ and amine (N-H) bands at 3300–3500 cm⁻¹ .
  • ¹H/¹³C NMR : Use DMSO-d₆ as solvent. Key signals:
  • Nitrile carbon at ~120 ppm (¹³C).
  • Methyl/methylene protons adjacent to amine at δ 1.2–1.5 (¹H) .
    • Mass Spectrometry : ESI-MS in positive ion mode to confirm molecular ion [M+H]⁺ .

Advanced Research Questions

Q. How can computational modeling predict the reactivity of this compound in nucleophilic addition reactions?

Methodological Answer:

  • Step 1 : Perform DFT calculations (B3LYP/6-31G* level) to map electrostatic potential surfaces, identifying electron-deficient nitrile carbons .
  • Step 2 : Simulate transition states for nucleophilic attack (e.g., by hydride or Grignard reagents) using Gaussian or ORCA software .
  • Step 3 : Validate predictions with kinetic experiments (e.g., monitoring reaction rates via UV-Vis for conjugated intermediates) .

Q. How should researchers resolve contradictions in reported biological activities of this compound derivatives?

Methodological Answer:

  • Approach 1 : Conduct meta-analysis of existing data, focusing on variables like assay type (e.g., enzyme inhibition vs. cell viability) and derivative substituents .
  • Approach 2 : Replicate conflicting studies under standardized conditions (e.g., fixed pH, temperature, and cell lines) to isolate confounding factors .
  • Table : Common Discrepancies and Solutions
Reported Contradiction Likely Cause Resolution
Varying IC₅₀ valuesAssay buffer differencesUse uniform Tris-HCl buffer
Opposite enantiomer activityImpure stereochemistryChiral HPLC purification

Q. What strategies improve the retrieval of literature on this compound using platforms like CAS SciFindern?

Methodological Answer:

  • Keyword Strategy : Combine terms like “this compound” with roles (e.g., “synthesis,” “kinetics”) and Boolean operators:
  • Example: (this compound) AND (reduction OR nucleophilic addition) .
    • Filtering : Refine results by “Substance Role” (e.g., “reactant,” “catalyst”) and exclude patents to focus on academic studies .

Safety and Handling

Q. What are critical safety protocols for handling this compound in laboratory settings?

Methodological Answer:

  • Ventilation : Use fume hoods with >100 ft/min airflow to mitigate inhalation risks .
  • PPE : Nitrile gloves (≥8 mil thickness), lab coat, and safety goggles .
  • Spill Management : Neutralize with 10% sodium bicarbonate, then absorb with vermiculite .

Data Reproducibility

Q. How can researchers ensure reproducibility in kinetic studies of this compound hydrolysis?

Methodological Answer:

  • Control Variables : Fix ionic strength (e.g., 0.1 M KCl) and temperature (±0.1°C) using thermostatic baths .
  • Calibration : Validate pH meters daily with NIST-traceable buffers .
  • Data Reporting : Adhere to FAIR principles (Findable, Accessible, Interoperable, Reusable) by depositing raw data in repositories like Zenodo .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.